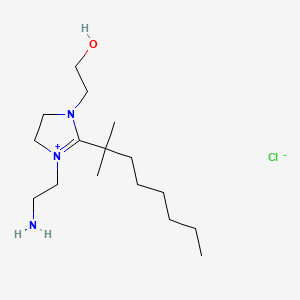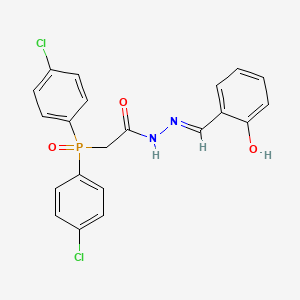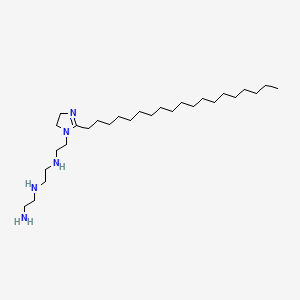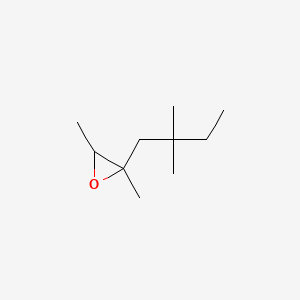
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane is an organic compound with a unique structure that includes an oxirane ring and a dimethylbutyl group
Vorbereitungsmethoden
The synthesis of 2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylbutanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. This reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial production methods may involve the use of more scalable processes, such as the hydroisomerization of 2,3-dimethylbutane using an acid catalyst. This method allows for the efficient production of the desired compound on a larger scale .
Analyse Chemischer Reaktionen
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Dimethylbutyl)-2,3-dimethyloxirane can be compared with other similar compounds, such as:
2,2-Dimethylbutane: This compound shares the dimethylbutyl group but lacks the oxirane ring, making it less reactive.
2,2-Dimethylbutanol: Similar in structure but with a hydroxyl group instead of an oxirane ring, leading to different reactivity and applications.
2,3-Dimethyloxirane: This compound has a similar oxirane ring but lacks the dimethylbutyl group, resulting in different chemical properties and uses.
These comparisons highlight the unique combination of structural features in this compound that contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
81786-71-2 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(2,2-dimethylbutyl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-6-9(3,4)7-10(5)8(2)11-10/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
NAXYTJIPVBENDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CC1(C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


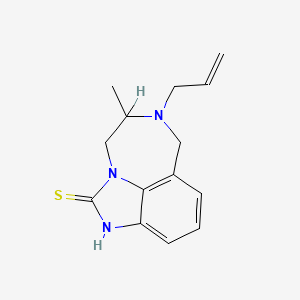
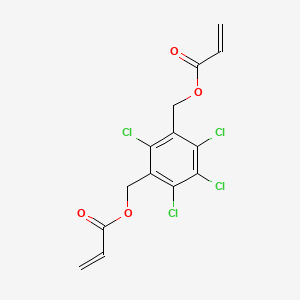


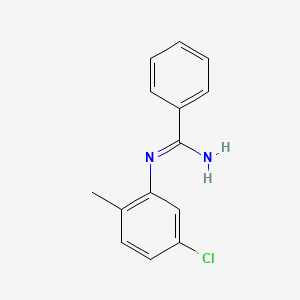
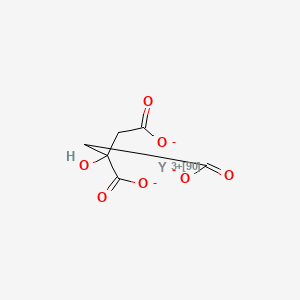
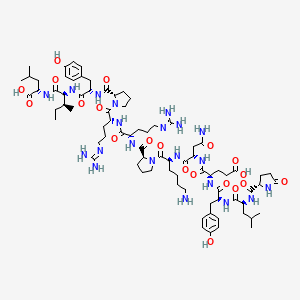
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)



